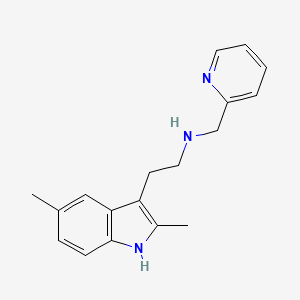
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine is an organic compound that features an indole core substituted with dimethyl groups and an ethanamine chain linked to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Dimethylation: The indole core is then dimethylated at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Ethanamine Chain: The ethanamine chain is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 2-bromoethylamine.
Pyridine Ring Introduction: Finally, the pyridine ring is attached via a reductive amination reaction, where the ethanamine derivative reacts with pyridine-2-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyridine ring or the ethanamine chain using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine chain, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridine or ethanamine derivatives.
Substitution: Alkylated ethanamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study indole and pyridine interactions in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or optical properties, given the conjugated systems present in its structure.
Mecanismo De Acción
The mechanism by which 2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole core can interact with tryptophan-binding sites, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine: Lacks the dimethyl groups, which may affect its binding affinity and specificity.
2-(2,5-dimethyl-1H-indol-3-yl)ethanamine: Lacks the pyridine ring, which may reduce its versatility in biological interactions.
N-(pyridin-2-ylmethyl)ethanamine: Lacks the indole core, which significantly alters its chemical and biological properties.
Uniqueness
The presence of both the dimethylated indole core and the pyridine ring in 2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine makes it unique
Propiedades
Fórmula molecular |
C18H21N3 |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H21N3/c1-13-6-7-18-17(11-13)16(14(2)21-18)8-10-19-12-15-5-3-4-9-20-15/h3-7,9,11,19,21H,8,10,12H2,1-2H3 |
Clave InChI |
VYYIRJZEVOATIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


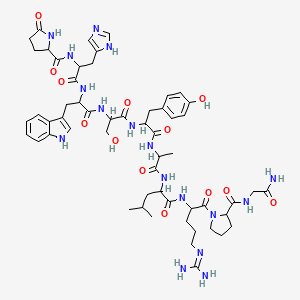
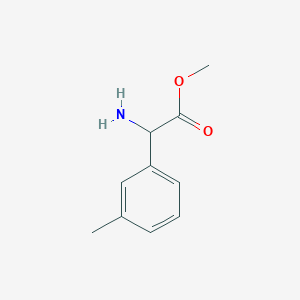
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)


![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)
![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)
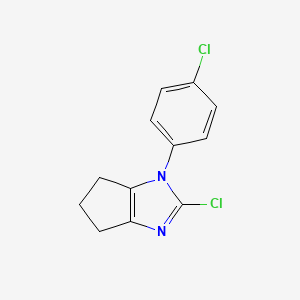


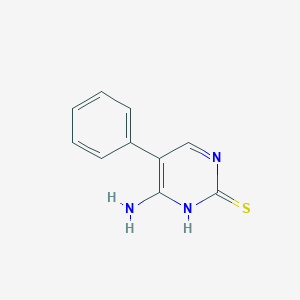

![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
